1-Isopropyl-N-methylpiperidin-4-amine
Description
1-Isopropyl-N-methylpiperidin-4-amine (CAS 503126-34-9) is a piperidine derivative featuring a tertiary amine at the 1-position (substituted with isopropyl and methyl groups) and a primary amine at the 4-position. This compound is structurally characterized by a six-membered piperidine ring, with substituents influencing its physicochemical and pharmacological properties. It is commonly utilized as an intermediate in organic synthesis and pharmaceutical research due to its versatile amine functionalities .
Properties
IUPAC Name |
N-methyl-1-propan-2-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-6-4-9(10-3)5-7-11/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTZTXACQRUKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The piperidin-4-amine scaffold is prevalent in medicinal chemistry. Below, 1-Isopropyl-N-methylpiperidin-4-amine is compared with analogous compounds in terms of structure, synthesis, and applications.
Structural and Physicochemical Comparison
Functional and Pharmacological Differences
- Enzyme Inhibition : Compounds like 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine () inhibit p97 ATPase, leveraging the piperidine core for binding. The target compound’s isopropyl group may enhance hydrophobic interactions in similar enzyme targets .
- Receptor Modulation : ACP-103 () acts as a 5-HT2A inverse agonist, with fluorophenyl groups critical for receptor binding. In contrast, this compound lacks aromaticity, limiting direct receptor engagement but serving as a scaffold for further derivatization .
- Solubility and Bioavailability : The acetyl derivative () exhibits higher aqueous solubility than the target compound, making it preferable for formulations requiring polar solvents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-isopropyl-N-methylpiperidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via alkylation of N-methylpiperidin-4-amine with isopropyl halides under basic conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .
- Base choice : Sodium hydride or potassium carbonate facilitates deprotonation, improving reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed by NMR and mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Key markers include δ ~2.8–3.2 ppm (piperidine N-CH₃), δ ~1.0–1.2 ppm (isopropyl CH₃), and coupling patterns confirming stereochemistry .
- High-resolution mass spectrometry (HRMS) : Exact mass matching [M+H]⁺ (calc. for C₉H₂₀N₂: 156.1626) validates molecular formula .
- IR spectroscopy : Peaks at ~2800 cm⁻¹ (C-H stretch) and ~1600 cm⁻¹ (amine deformation) confirm functional groups .
Q. How can researchers initially assess the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays at varying concentrations (1 nM–10 µM) .
- Enzyme inhibition studies : Test against acetylcholinesterase or monoamine oxidases, monitoring activity via spectrophotometric methods .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
- Methodological Answer :
- Catalyst screening : Transition metals (e.g., Pd/C) may reduce side reactions in reductive amination steps .
- Temperature control : Maintaining 50–60°C prevents thermal decomposition of intermediates .
- Reaction monitoring : Use TLC or inline IR to detect intermediate formation and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in spectral data, such as unexpected coupling patterns in NMR?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., isopropyl vs. piperidine methyl groups) .
- Isotopic labeling : Introduce ¹³C or ¹⁵N to trace specific nuclei, clarifying ambiguous assignments .
- Computational modeling : DFT-based NMR prediction (e.g., Gaussian) matches experimental data to theoretical conformers .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?
- Methodological Answer :
- Analog synthesis : Replace isopropyl with cyclopropyl or tert-butyl groups to assess steric effects .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to predict binding modes against target proteins (e.g., GPCRs) .
- Bioisosteric substitution : Replace N-methyl with N-ethyl or N-acetyl to modulate lipophilicity and bioavailability .
Q. What experimental approaches address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Dose-response standardization : Use fixed protocols (e.g., IC₅₀ determination via sigmoidal curve fitting) to ensure reproducibility .
- Cell line validation : Confirm receptor expression levels in cellular models via qPCR or Western blot .
- Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d) to quantify effect size variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
